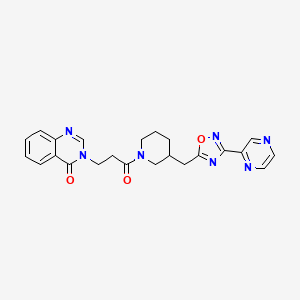

![molecular formula C19H13F3N2O5 B2592985 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1105244-79-8](/img/structure/B2592985.png)

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

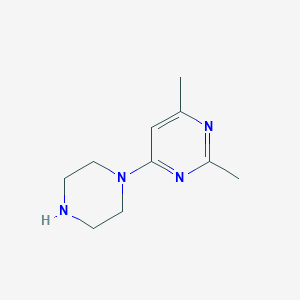

The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide” is an organic compound . It incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products and possesses important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been described in the literature . The process involves the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted). The reaction is mediated by CuI and NaHCO3 in acetonitrile. Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of salicylic acids and acetylenic esters mediated by CuI and NaHCO3 in acetonitrile, followed by room temperature amidation with primary amines .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

- A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and screened them for potential antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Among all tested compounds, two were found to have considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activities

- Juddhawala, Parekh, & Rawal (2011) synthesized a series of 2-(2,4-dioxo-5-[4-(4-phenyl-thiazol-2-ylsulfamoyl)-benzylidene]-thiazolidin-3yl)-n-phenyl-acetamide and evaluated their in vitro antibacterial activity against several strains. The novel compounds demonstrated significant activity, suggesting their potential as antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).

Synthesis and Evaluation as Corrosion Inhibitors

- Yıldırım & Cetin (2008) developed 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated them as corrosion inhibitors. The study indicates the potential of these compounds in protecting materials from corrosion, highlighting their importance in industrial applications (Yıldırım & Cetin, 2008).

Anticonvulsant Evaluation

- Nath et al. (2021) synthesized and evaluated a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives for their anticonvulsant activities. The study presents significant findings on the effectiveness of these compounds against seizures, offering a foundation for further drug development (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Propiedades

IUPAC Name |

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O5/c20-19(21,22)28-14-4-2-12(3-5-14)23-18(25)9-13-8-16(29-24-13)11-1-6-15-17(7-11)27-10-26-15/h1-8H,9-10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEPGZGVRIPDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

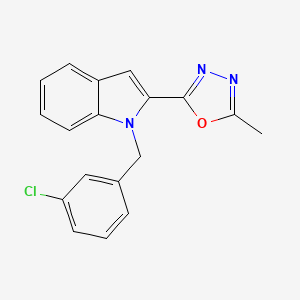

![N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2592904.png)

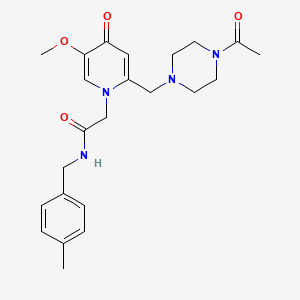

![Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2592907.png)

![Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate](/img/structure/B2592909.png)

![N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2592910.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2592918.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)

![2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one](/img/structure/B2592925.png)